molecular formula C19H16N2O2S B2446181 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1797967-39-5

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B2446181
CAS No.: 1797967-39-5
M. Wt: 336.41
InChI Key: FMLOOOAPTNEOTE-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable indole precursor, functionalization at the 2-position can be achieved through various methods such as Vilsmeier-Haack reaction or Friedel-Crafts acylation.

    Attachment of Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated derivatives.

    Amide Bond Formation: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under suitable conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the carboxamide group, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
  • N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide might exhibit unique properties due to the specific positioning of the furan and thiophene rings, which could influence its reactivity and biological activity compared to similar compounds.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Core : This can be achieved through methods such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation.
  • Attachment of Furan and Thiophene Groups : Introduced via nucleophilic substitution reactions using halogenated derivatives.
  • Amide Bond Formation : The final step involves reacting an amine with a carboxylic acid derivative to form the carboxamide bond .

The molecular formula of the compound is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S with a molecular weight of 336.4 g/mol .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Nucleic Acid Binding : There is potential for interaction with DNA or RNA, which could modulate gene expression .

Pharmacological Effects

Research has indicated that this compound may exhibit several pharmacological activities:

  • Antiviral Activity : The compound has shown promise as a potential antiviral agent, particularly in inhibiting reverse transcriptase activity .
  • Anti-inflammatory Properties : Studies suggest it may reduce pro-inflammatory cytokine secretion, indicating potential use in treating inflammatory diseases .
  • Anticancer Potential : Preliminary data indicate that it may inhibit cancer cell proliferation, particularly in lung and breast cancer models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
MDPI Study on Antiviral AgentsIdentified significant inhibition of reverse transcriptase at low concentrations (0.20 μM) .
Anti-inflammatory Activity StudyDemonstrated reduction in TNF-α secretion from LPS-stimulated macrophages, suggesting PPARγ activation .
Cancer Cell Proliferation InhibitionShowed effective inhibition in breast and lung cancer cell lines, with detailed mechanisms involving SHP2 phosphatase modulation .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-19(18-10-15-4-1-2-6-17(15)20-18)21(11-14-7-8-23-13-14)12-16-5-3-9-24-16/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOOOAPTNEOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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